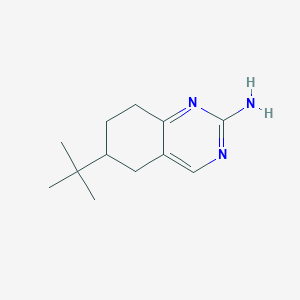

6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with tert-butyl isocyanide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Deprotection of the tert-Butyl Group

The tert-butyl group can be selectively cleaved under acidic conditions to yield derivatives with free amino groups, enabling further functionalization.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Boc cleavage | HCl (conc.) in MeOH, 40°C, 24h | 70–85% | |

| Acidic deprotection of tert-butyl | TFA/DCM, rt, 2h | 90% |

Example:

Cleavage of Boc-protected intermediates (e.g., 3c ) generates 5,6,7,8-tetrahydroquinazolin-2-amine derivatives, which are key intermediates for drug discovery .

Functionalization of the 2-Amine Group

The primary amine at C2 undergoes diverse reactions, including alkylation , acylation , and cross-coupling , to modulate biological activity or introduce new substituents.

Key Reactions:

-

Alkylation :

R NH2+R XNaH DMFR NHR

Reacting with methyl iodide or substituted alkyl halides in the presence of NaH/DMF yields N-alkylated derivatives . -

Acylation :

Treatment with acetyl chloride or benzoyl chloride forms amides, enhancing metabolic stability . -

Buchwald–Hartwig Coupling :

Palladium-catalyzed coupling with aryl halides introduces aryl groups at the 2-position .

Example from Literature:

In the synthesis of SOS2 inhibitors, the 2-amine group of tetrahydroquinazoline derivatives underwent microwave-assisted Suzuki coupling with pyridyl boronic acids, yielding biaryl analogs with enhanced binding affinity .

Aromatization Reactions

The tetrahydroquinazoline core can undergo oxidative aromatization to form fully aromatic quinazolines, though this is substrate-dependent.

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| Molecular oxygen | Air, rt, 24h | Partial aromatization observed | |

| DDQ | Reflux in toluene | Full dehydrogenation to quinazoline |

Mechanistic Insight:

Aromatization proceeds via dehydrogenation of the saturated cyclohexane ring, often requiring strong oxidants or prolonged aerial oxidation .

Biological and Pharmacological Reactivity

6-tert-Butyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives exhibit notable biological activity, particularly as topoisomerase II inhibitors .

Key Findings:

-

Compound 14 (ARN-21934), a derivative with a dimethylamino substituent, showed IC<sub>50</sub> = 2 μM against topoisomerase IIα, with 100-fold selectivity over the β isoform .

-

Derivatives lacking the tert-butyl group demonstrated improved solubility and metabolic stability .

Structure–Activity Relationship (SAR):

Aplicaciones Científicas De Investigación

6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine is a tetrahydroquinazoline derivative . Research indicates that derivatives of tetrahydroquinazolines have a range of potential pharmacological applications, including acting as antioxidant, antibacterial, antiviral, antifungal, antitubercular, and anti-inflammatory agents .

Scientific Research Applications

- Synthesis of Tetrahydroquinazolines : α-Aminoamidines can be used in the synthesis of 5,6,7,8-tetrahydroquinazolines via reaction with bis-benzylidene cyclohexanones under mild conditions . The resulting tetrahydroquinazoline derivatives have protecting groups at the C2-tert-butyl moiety on the quinazoline ring that can be cleaved for further functionalization .

- Antitubercular Agents : Derivatives of tetrahydroquinazolines have been screened using molecular docking, which revealed high binding affinity toward Mycobacterium tuberculosis enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . These derivatives may be promising candidates for development of new antitubercular agents, including those effective against multidrug-resistant strains of the Tubercle bacillus .

- Antidiabetic Treatment : Tetrahydroquinazolines show inhibitory activity against α- and β-glucosidases, suggesting they could be used to treat diabetes and related diseases .

- Anticancer drugs: Tetrahydroquinazolines can act as human topoisomerase II (topoII) inhibitors, which is a validated target of anticancer drugs . Unlike some existing drugs, they do not act as topoII poisons that enhance enzyme-mediated DNA cleavage and are linked to the development of secondary leukemias . Instead, they block the topoII function without DNA intercalation and preferentially inhibit the α isoform of human topoII .

Mecanismo De Acción

The mechanism of action of 6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline: The parent compound of 6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine, known for its diverse biological activities.

2-Aminoquinazoline: A derivative with similar structural features and potential biological activities.

6-Tert-butylquinazoline: Another derivative with a tert-butyl group, but lacking the tetrahydro structure.

Uniqueness

This compound is unique due to its specific structural features, including the tert-butyl group and the tetrahydroquinazoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, characterized by its unique fused ring structure and functional groups. Its molecular formula is C₁₂H₁₆N₂, with a molecular weight of approximately 204.27 g/mol. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting important enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase, which are crucial in the metabolic pathways of pathogens like Mycobacterium tuberculosis .

- Receptor Modulation : Its structural characteristics allow it to bind to various receptors, potentially modulating their activity and influencing biological processes .

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antitubercular Activity : Molecular docking studies indicate high binding affinity towards key enzymes related to tuberculosis treatment. This suggests its potential as a lead compound for developing new antitubercular agents against multidrug-resistant strains .

- Antidiabetic Properties : The compound exhibits inhibitory activity against α- and β-glucosidases, which are involved in carbohydrate metabolism. This positions it as a candidate for diabetes treatment .

- Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties against various cancer cell lines, although further investigation is required to establish its efficacy and safety profile .

Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. Below is a summary of notable findings:

Case Studies

In a study evaluating the synthesis of novel tetrahydroquinazoline derivatives, researchers found that modifications at the 6-position significantly impacted biological activity. Compounds derived from this compound were tested for their binding affinity to various enzymes associated with tuberculosis and diabetes:

- Tuberculosis : Compounds demonstrated high affinity towards DHFR with IC₅₀ values indicating strong inhibitory effects.

- Diabetes : Inhibition assays against β-glucosidase revealed promising results for managing postprandial hyperglycemia.

Propiedades

IUPAC Name |

6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-12(2,3)9-4-5-10-8(6-9)7-14-11(13)15-10/h7,9H,4-6H2,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCYDPROOLRBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=NC(=NC=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.